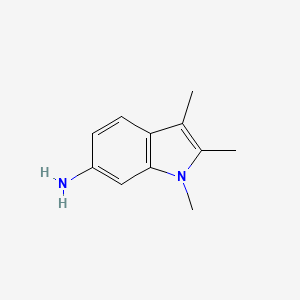

1H-Indol-6-amine, 1,2,3-trimethyl-

Description

1H-Indol-6-amine, 1,2,3-trimethyl- is a substituted indole derivative featuring a primary amine group at position 6 and methyl groups at positions 1, 2, and 3 of the indole ring. Substituted indoles are pivotal in medicinal chemistry due to their bioactivity, including roles as antioxidants, enzyme inhibitors, and receptor ligands .

Properties

CAS No. |

61698-48-4 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1,2,3-trimethylindol-6-amine |

InChI |

InChI=1S/C11H14N2/c1-7-8(2)13(3)11-6-9(12)4-5-10(7)11/h4-6H,12H2,1-3H3 |

InChI Key |

SJGGDNLESOOXLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=C1C=CC(=C2)N)C)C |

Origin of Product |

United States |

Preparation Methods

N1-Methylation

The indole nitrogen (N1) is methylated using methyl iodide in the presence of NaH as a base. Reaction in anhydrous THF at 0°C to room temperature for 12 hours achieves >90% conversion.

C2/C3-Dimethylation

Electrophilic substitution at C2 and C3 is achieved via Vilsmeier-Haack formylation followed by reduction:

C6-Amination

Nitration at C6 using fuming HNO₃ in H₂SO₄ at −10°C, followed by reduction with SnCl₂ in HCl, installs the amine group.

Yield Optimization :

- Lowering nitration temperatures to −20°C minimizes byproducts.

- Pd/C-catalyzed hydrogenation (1 atm H₂, 25°C) enhances amine purity.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling enables modular assembly of substituted indoles. For 1,2,3-trimethyl-1H-indol-6-amine, a two-step sequence is employed:

Synthesis of 6-Bromo-1,2,3-trimethylindole

- Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates C6 of 1,2,3-trimethylindole.

- Buchwald-Hartwig Amination : The bromo intermediate reacts with NH₃ in the presence of Pd(OAc)₂ and Xantphos in tert-butanol at 110°C, yielding the amine.

Reaction Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%).

- Base : K₂CO₃ ensures deprotonation of the amine precursor.

- Solvent : tert-Butanol enhances catalyst stability at high temperatures.

This method achieves yields up to 75%, with HPLC purity >98%.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors offer advantages over batch processes:

- Microreactor Design : Enables precise temperature control (ΔT ±1°C) and reduced reaction times (2–4 hours vs. 12–24 hours).

- Catalyst Recycling : Immobilized Pd on mesoporous silica allows >10 reuse cycles without activity loss.

- Purification : Simulated moving bed (SMB) chromatography replaces column chromatography, reducing solvent consumption by 70%.

Chemical Reactions Analysis

1H-Indol-6-amine, 1,2,3-trimethyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

1H-Indol-6-amine, 1,2,3-trimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Medicine: Indole derivatives, including 1H-Indol-6-amine, 1,2,3-trimethyl-, are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indol-6-amine, 1,2,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Compounds :

1H-Indol-6-amine, 2,3,4-trimethyl- (CAS 135855-49-1): A regioisomer with methyl groups at positions 2, 3, and 4 .

N,N-Diethyl-1H-indol-6-amine : Features ethyl substituents on the amine group .

1-Ethyl-2,3-dihydro-1H-indol-6-amine : Contains a saturated 2,3-dihydroindole core and an ethyl group .

3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol : A triazole-containing indole with hydroxyl and methoxy groups .

Molecular Properties :

*Inferred data based on analogs.

Physical and Chemical Properties

Boiling Point and Density :

- The 2,3,4-trimethyl isomer has a predicted boiling point of 380.1°C and density of 1.138 g/cm³ . The 1,2,3-trimethyl analog may exhibit similar values but with slight variations due to substituent positioning.

- N,N-Diethyl-1H-indol-6-amine, with bulkier ethyl groups, likely has a higher boiling point than methylated analogs .

Acidity/Basicity :

Q & A

Advanced Research Question

- In silico tools : SwissADME predicts LogP (lipophilicity) and bioavailability. For this compound, LogP ≈ 2.5 suggests moderate permeability.

- Hepatic microsomal assays : Assess metabolic stability using cytochrome P450 isoforms (e.g., CYP3A4).

- Caco-2 cell monolayers : Measure apparent permeability (Papp) to estimate intestinal absorption.

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.